Methyl 3-methyl-2,4-dioxobutanoate
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Overview
Description
Methyl 3-methyl-2,4-dioxobutanoate is an organic compound with the chemical formula C₆H₈O₄. It is a methyl ester derivative of 3-methyl-2,4-dioxobutanoic acid. This compound is used primarily in research and development settings and is known for its role in various chemical reactions and synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2,4-dioxobutanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methyl-2,4-dioxobutanoic acid.
Reduction: 3-methyl-2,4-dihydroxybutanoate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 3-methyl-2,4-dioxobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-methyl-2,4-dioxobutanoate involves its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate for esterases, leading to the formation of corresponding acids and alcohols. The pathways involved often include hydrolysis and subsequent oxidation or reduction steps .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
Uniqueness
Methyl 3-methyl-2,4-dioxobutanoate is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its methyl group at the 3-position provides steric hindrance, influencing its reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H8O4 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
methyl 3-methyl-2,4-dioxobutanoate |
InChI |
InChI=1S/C6H8O4/c1-4(3-7)5(8)6(9)10-2/h3-4H,1-2H3 |
InChI Key |
IRNUSAAJYXMNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(=O)C(=O)OC |
Origin of Product |
United States |
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